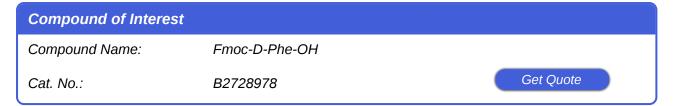


A Comparative Spectroscopic Guide to Fmoc-D-Phe-OH and its Alternatives

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In the landscape of peptide synthesis and drug development, the selection of an appropriate amino acid protecting group is a critical decision that influences reaction efficiency, yield, and purity. For the incorporation of D-phenylalanine, N-α-fluorenylmethyloxycarbonyl-D-phenylalanine (**Fmoc-D-Phe-OH**) is a widely utilized building block. This guide provides a detailed spectroscopic characterization of **Fmoc-D-Phe-OH** and compares it with two common alternatives: tert-butoxycarbonyl-D-phenylalanine (Boc-D-Phe-OH) and benzyloxycarbonyl-D-phenylalanine (Cbz-D-Phe-OH). The data presented is intended to assist researchers in the unambiguous identification and quality assessment of these crucial reagents.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic characteristics of **Fmoc-D-Phe-OH**, Boc-D-Phe-OH, and Cbz-D-Phe-OH, providing a basis for their differentiation and characterization.



Spectroscopic Technique	Fmoc-D-Phe-OH	Boc-D-Phe-OH	Cbz-D-Phe-OH
¹ H NMR (DMSO-d6, 400 MHz)	δ 12.78 (s, 1H), 7.89 (d, J=7.5 Hz, 2H), 7.76 (d, J=7.5 Hz, 1H), 7.65 (t, J=7.0 Hz, 2H), 7.41 (t, J=7.4 Hz, 2H), 7.32 (t, J=7.4 Hz, 2H), 7.28-7.21 (m, 5H), 4.22-4.13 (m, 3H), 3.09 (dd, J=13.8, 4.0 Hz, 1H), 2.88 (dd, J=13.8, 10.2 Hz, 1H) [1][2]	δ ~7.3-7.1 (m, 5H), ~4.0 (m, 1H), ~2.9 (m, 2H), ~1.3 (s, 9H)	δ 7.67 (d, J=8.4 Hz, 1H), 7.32 (m, 10H), 4.98 (s, 2H), 4.19 (m, 1H), 2.97 (dd, J=13.7, 4.5 Hz, 1H), 2.84 (dd, J=13.7, 10.0 Hz, 1H)
¹³ C NMR (DMSO-d6)	δ 173.3, 155.9, 143.7, 140.7, 138.0, 129.1, 128.1, 127.6, 127.0, 126.3, 125.2, 120.1, 65.6, 55.5, 46.6, 36.5[4]	δ ~174, ~155, ~138, ~129, ~128, ~126, ~78, ~56, ~38, ~28	Not available
IR (KBr, cm ⁻¹)	~3431 (N-H), ~3300 (O-H), ~1700 (C=O, acid), ~1688 (C=O, carbamate), ~1537 (N-H bend)[4][5]	Not available	~3300 (O-H), ~1700 (C=O)
Mass Spec. (ESI-MS)	m/z 388.15 [M+H]+, 410.1 [M+Na]+[4][6]	m/z 266.1 [M+H]+, 288.1 [M+Na]+[7]	m/z 300.1 [M+H]+, 322.1 [M+Na]+

Experimental Protocols

The following are generalized protocols for the spectroscopic characterization of N-protected amino acids. Instrument parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3). Ensure the sample is fully dissolved.
- ¹H NMR Acquisition: Acquire the proton NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a 1-2 second relaxation delay, and 16-32 scans.
- ¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is standard. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine, uniform powder. Press the powder into a thin, transparent pellet using a hydraulic press.
- ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.
- Data Acquisition: Place the KBr pellet or the ATR unit in the sample compartment of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[8] A small amount of formic acid may be added to promote ionization in positive ion mode.
- Data Acquisition: Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. Electrospray ionization (ESI) is a common technique for this class of compounds.[9] Acquire the mass spectrum in the appropriate mass range.

Workflow for Spectroscopic Characterization



The following diagram illustrates a typical workflow for the spectroscopic characterization of a protected amino acid.

Sample Preparation Sample Dissolution Volatile Deuterated KBr or ATR Solvent Solvent Spectroscopic Analysis MS NMR **IR** Data Interpretation Purity_Assessment Structure_Elucidation Conclusion Final_Report

Spectroscopic Characterization Workflow

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Caption: Workflow for the spectroscopic characterization of protected amino acids.



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